8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC14988823
Molecular Formula: C19H24O3
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24O3 |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 8-hexyl-7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C19H24O3/c1-3-4-5-6-8-13-11-16-14-9-7-10-15(14)19(20)22-18(16)12-17(13)21-2/h11-12H,3-10H2,1-2H3 |
| Standard InChI Key | CUQRMRTXIDBXOS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC2=C(C=C1OC)OC(=O)C3=C2CCC3 |
Introduction
8-Hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the class of chromene derivatives, a group of compounds characterized by their fused benzopyran structure. Chromenes and their derivatives are widely studied due to their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The specific substitution pattern on the chromene scaffold, such as the hexyl and methoxy groups in this compound, influences its chemical reactivity and potential pharmacological applications.
Synthesis
The synthesis of 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions starting from simpler chromene precursors. Below is a general synthetic pathway:
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Cyclization: A chromone derivative undergoes cyclization with an appropriate cyclopentanone precursor.
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Substitution Reactions: Introduction of the methoxy group at position 7 via methylation (e.g., using dimethyl sulfate or methyl iodide).
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Alkylation: The hexyl chain is added at position 8 through alkylation using hexyl halides under basic conditions.
The reaction conditions (e.g., solvents, catalysts) are optimized to achieve high yields and purity.
Material Science
Due to its aromatic structure and substituents, this compound could be explored for use in organic electronics or as a precursor for functionalized polymers.
Research Findings
Existing literature does not directly address this specific compound but provides insights into structurally related molecules:
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Chromene Derivatives in Medicine:
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Structure-Activity Relationships (SAR):
Challenges in Research
Despite its potential, research on this compound faces several challenges:
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Limited Availability: Synthesis requires specialized reagents and conditions.
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Lack of Biological Data: No direct studies on its pharmacological effects are available.
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Stability Concerns: Chromene derivatives can be sensitive to light and oxygen.
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